molecular formula C20H22F3N3O2 B2941574 (3-(Dimethylamino)phenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1421508-51-1

(3-(Dimethylamino)phenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2941574
CAS No.: 1421508-51-1
M. Wt: 393.41
InChI Key: BIRHNGUGXIGFJV-UHFFFAOYSA-N
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Description

The compound (3-(Dimethylamino)phenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a methanone derivative featuring a piperidinyloxy-linked pyridine core substituted with a trifluoromethyl group and a dimethylaminophenyl moiety. Its molecular formula is C₂₀H₂₂F₃N₃O₂ (molecular weight: 393.4 g/mol). The structural complexity arises from the trifluoromethylpyridine ring, which enhances lipophilicity and metabolic stability, and the dimethylamino group, which may influence electronic properties and receptor interactions .

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O2/c1-25(2)16-5-3-4-14(12-16)19(27)26-10-8-17(9-11-26)28-18-7-6-15(13-24-18)20(21,22)23/h3-7,12-13,17H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRHNGUGXIGFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(Dimethylamino)phenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone, also known by its chemical formula C20H22F3N3OC_{20}H_{22}F_3N_3O and CAS number 1421508-51-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with various receptors and enzymes, which may lead to therapeutic effects in several disease models.

1. Neurokinin Receptor Modulation

Research indicates that compounds with similar structures have been identified as neurokinin receptor modulators. Neurokinin receptors are involved in various physiological processes, including pain perception and mood regulation. The modulation of these receptors can lead to potential therapeutic applications in treating conditions such as depression and anxiety disorders .

2. Antidepressant Activity

Similar compounds have shown promise as antidepressants by targeting the serotoninergic system. They act as inhibitors of the serotonin transporter (SERT) and modulate serotonin receptors (5-HT1A, 5-HT3), which can enhance mood and cognitive function .

3. Antiproliferative Effects

In vitro studies have demonstrated that derivatives of this compound exhibit antiproliferative activity against cancer cell lines. For example, a related compound showed significant inhibition of cell growth in pancreatic cancer models, suggesting potential applications in oncology .

The biological activity of (3-(Dimethylamino)phenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone may involve several mechanisms:

  • Receptor Binding: The compound likely interacts with neurokinin receptors and serotonin receptors, influencing neurotransmission and potentially altering mood-related pathways.
  • Enzyme Inhibition: Similar compounds have been shown to inhibit monoacylglycerol lipase (MAGL), which plays a role in lipid metabolism and cancer progression .

Case Studies

Several studies have explored the biological effects of compounds structurally related to (3-(Dimethylamino)phenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone:

Case Study 1: Antidepressant Effects

In a clinical trial involving patients with major depressive disorder, a related compound was administered, resulting in significant improvements in depression scores compared to placebo. This suggests that compounds targeting the serotonin system may provide rapid relief from depressive symptoms .

Case Study 2: Cancer Cell Line Studies

A series of analogs were tested against various cancer cell lines, including pancreatic and breast cancer cells. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent antiproliferative effects .

Data Table: Biological Activity Summary

Activity TypeMechanismReference
Neurokinin ModulationReceptor interaction
AntidepressantSERT inhibition
AntiproliferativeEnzyme inhibition

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The pyridine-ether linkage is formed via nucleophilic substitution between 2-chloro-5-(trifluoromethyl)pyridine (14–17 ) and 4-hydroxypiperidine derivatives. This reaction employs potassium carbonate as a base in anhydrous DMF at elevated temperatures (80–100°C), yielding intermediates like 19–22 with ~70–85% efficiency .

Piperidine-Benzoyl Coupling

The methanone group is introduced through an amide coupling reaction between the piperidine intermediate (27–30 ) and 3-(dimethylamino)benzoic acid. HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) serves as the condensing agent, with DIPEA (N,N-diisopropylethylamine) as the base in DMF. This step achieves yields of 65–80% .

Functional Group Reactivity

The compound’s reactivity is governed by its trifluoromethylpyridine, dimethylaminophenyl, and piperidinylmethanone moieties.

Trifluoromethylpyridine

  • Electrophilic Substitution Resistance : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, making it resistant to electrophilic attack.

  • Nucleophilic Displacement : The 2-position oxygen in the pyridin-2-yloxy group participates in SNAr reactions under basic conditions, enabling further derivatization .

Dimethylaminophenyl

  • Alkylation/Acylation : The dimethylamino group undergoes alkylation with alkyl halides (e.g., methyl iodide) in acetonitrile, forming quaternary ammonium salts.

  • Oxidation : Tertiary amines are oxidized to N-oxides using m-CPBA (meta-chloroperbenzoic acid), though this reaction is not reported for the target compound .

Piperidinylmethanone

  • Reduction : The ketone group can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, though this alters the pharmacological profile .

  • Hydrolysis : Stable under physiological pH but susceptible to strong acids (e.g., HCl, H₂SO₄), yielding piperidine and benzoic acid derivatives.

Reaction Optimization and Yields

Critical synthetic steps and their optimized conditions are summarized below:

Step Reagents/Conditions Yield Key Intermediate
Pyridine-ether formationK₂CO₃, DMF, 90°C, 12h72% 19–22
Piperidine couplingHATU, DIPEA, DMF, rt, 24h78%31–39
DeprotectionBBr₃, CH₂Cl₂, −78°C to rt, 4h85% 13

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, with trifluoromethylpyridine fragmentation observed via TGA.

  • Photolytic Degradation : UV exposure (254 nm) induces cleavage of the piperidine-methanone bond, forming 3-(dimethylamino)benzoic acid and 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine.

  • Hydrolytic Stability : Stable in pH 3–9 buffers (24h, 37°C), but degrades in 1M NaOH via ketone hydrolysis .

Comparative Reactivity with Analogues

Modifications to the pyridine or benzoylpiperidine scaffold significantly alter reactivity:

  • Trifluoromethyl Position : Shifting CF₃ from pyridine-5 to pyridine-4 (as in 11b ) enhances electrophilic stability .

  • Phenolic vs. Methoxy Groups : Methoxy-protected analogues (e.g., 40 ) show reduced MAGL inhibition, confirming the hydroxyl group’s role in hydrogen bonding .

Key Research Findings

  • Synthetic Efficiency : The HATU-mediated coupling step achieves higher yields (78%) compared to EDCl/HOBt methods (50–60%) .

  • Selectivity : The dimethylamino group minimizes off-target interactions with FAAH (IC₅₀ > 10 μM), unlike non-substituted analogues .

  • Crystallographic Data : MD simulations confirm the methanone oxygen forms hydrogen bonds with MAGL’s A51 and M123 residues, critical for activity .

Comparison with Similar Compounds

Research Implications

  • Drug Design : The target compound’s trifluoromethylpyridine core aligns with kinase inhibitor scaffolds (e.g., EGFR inhibitors like gefitinib) .
  • Virtual Screening : Tanimoto scores >0.7 (indicating high similarity) between the target and could prioritize them for parallel biological testing.

Q & A

Basic: What are the recommended synthetic routes and critical reaction conditions for preparing this compound?

Methodological Answer:

  • Amide Coupling : Utilize carbodiimide-based reagents (e.g., EDC) with DMAP and DIPEA in dichloromethane (DCM) to form the methanone core. Optimize reaction times (~16 hours) and stoichiometry to achieve yields of 70–95% .
  • Ether Linkage Formation : For the piperidinyloxy-pyridine moiety, employ nucleophilic substitution under anhydrous conditions. Use NaOH in DCM to facilitate ether bond formation, followed by multiple washes to isolate intermediates .
  • Critical Considerations :
    • Moisture-sensitive steps require inert atmospheres (N₂/Ar).
    • Purification via column chromatography (silica gel) or recrystallization to achieve ≥99% purity .

Basic: How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm regiochemistry of the dimethylamino group and trifluoromethylpyridine orientation.
    • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) .
  • Chromatographic Methods :
    • HPLC/GC-MS : Monitor purity using C18 columns with acetonitrile/water gradients.
    • TLC : Track reaction progress with UV-active spots .

Advanced: What strategies are employed to resolve contradictions in biological activity data across different in vitro assays?

Methodological Answer:

  • Assay Standardization :
    • Use positive controls (e.g., reference inhibitors) and normalize data to cell viability (MTT assay) .
  • Dose-Response Curves : Perform IC₅₀ comparisons under consistent conditions (pH, temperature, serum content).
  • Mechanistic Profiling :
    • Combine enzymatic assays (e.g., kinase inhibition) with cellular uptake studies to distinguish target engagement from bioavailability limitations .
  • Data Reconciliation : Apply statistical tools (e.g., ANOVA) to identify outliers and validate reproducibility across ≥3 independent replicates .

Advanced: How can computational modeling predict the environmental persistence and bioaccumulation potential of this compound?

Methodological Answer:

  • QSAR Models :
    • Estimate logP (octanol-water partition coefficient) to assess bioaccumulation. Values >3 indicate high persistence .
  • Molecular Dynamics Simulations :
    • Model hydrolysis rates of the trifluoromethylpyridine and piperidinyloxy groups under varying pH/temperature conditions .
  • Ecotoxicity Screening :
    • Use in silico tools (e.g., ECOSAR) to predict acute/chronic effects on aquatic organisms, referencing structural analogs .

Advanced: What experimental designs are optimal for assessing structure-activity relationships (SAR) of analogs targeting specific receptors?

Methodological Answer:

  • Fragment-Based Design :
    • Synthesize analogs with systematic substitutions (e.g., pyridine → pyrimidine, piperidine → pyrrolidine) .
  • Multivariate Analysis :
    • Apply split-plot designs to test variables (e.g., substituent position, steric bulk) across receptor subtypes. Use ≥4 replicates to ensure statistical power .
  • Binding Assays :
    • Combine SPR (surface plasmon resonance) for affinity measurements with X-ray crystallography to map binding interactions .

Advanced: How can researchers evaluate the compound’s metabolic stability and drug-likeness in preclinical studies?

Methodological Answer:

  • In Vitro ADME Profiling :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and CYP450 inhibition .
    • Permeability : Use Caco-2 cell monolayers to predict intestinal absorption (Papp values >1×10⁻⁶ cm/s suggest high bioavailability).
  • Computational Screening :
    • Apply Lipinski’s Rule of Five and Veber criteria (e.g., rotatable bonds ≤10, PSA <140 Ų) .

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